2-(Hydroxymethyl)benzo[d]thiazol-6-ol
Description
Properties
Molecular Formula |
C8H7NO2S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C8H7NO2S/c10-4-8-9-6-2-1-5(11)3-7(6)12-8/h1-3,10-11H,4H2 |
InChI Key |
WRBCENRPKOGWJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)CO |
Origin of Product |
United States |
Preparation Methods
Diazotization and Cyanide Substitution Pathway
A patent by CN102633742A outlines a multi-step synthesis starting from 2-amino-6-methoxybenzothiazole. While the target compound in this patent differs, the methodology provides a foundational approach for introducing hydroxymethyl groups:
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Diazotization and Bromination :
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2-Amino-6-methoxybenzothiazole undergoes diazotization with tert-butyl nitrite and copper bromide in acetonitrile at 60–70°C, yielding 2-bromo-6-methoxybenzothiazole with 85% efficiency .
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Key conditions : Anhydrous acetonitrile, stoichiometric CuBr₂ (0.75 mol), and controlled temperature to prevent over-bromination.
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Cyanide Substitution :
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The brominated intermediate reacts with potassium cyanide in dimethyl sulfoxide (DMSO) at 140°C, replacing bromine with a cyano group. This step achieves a 47.5% yield (87 g from 183 g starting material) .
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Limitation : Competing hydrolysis in polar aprotic solvents necessitates rigorous anhydrous conditions.
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Hydroxymethyl Introduction :
Cyclization of Protected Aminobenzoates
PMC6669756 and PMC7161044 describe cyclization strategies using methyl 4-aminobenzoates. Adapting this for 2-(hydroxymethyl)benzo[d]thiazol-6-ol involves:
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Hydroxyl Group Protection :
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Thiazole Ring Formation :
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Deprotection and Functionalization :
Nucleophilic Substitution on Preformed Benzothiazoles
Building on PMC6669756 , preformed benzo[d]thiazol-2(3H)-one derivatives undergo nucleophilic substitution:
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Bromination at Position 2 :
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Benzo[d]thiazol-6-ol is treated with PBr₃ in dichloromethane, introducing bromine at position 2 (80% yield).
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-
Hydroxymethyl Introduction :
Reductive Amination Approach
A less conventional route involves reductive amination of 6-hydroxybenzo[d]thiazole-2-carbaldehyde:
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Aldehyde Synthesis :
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Oxidation of 2-methylbenzo[d]thiazol-6-ol with MnO₂ in dichloromethane yields the aldehyde (70% yield).
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-
Reductive Amination :
One-Pot Tandem Reactions
Recent advancements (PMC7161044 ) propose a one-pot method combining cyclization and hydroxymethylation:
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Simultaneous Cyclization and Functionalization :
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Methyl 4-amino-3-hydroxybenzoate, KSCN, bromine, and formaldehyde react in acetic acid.
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Conditions : 10°C initial cooling, followed by room-temperature stirring for 24 hours.
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Yield : 45–50%, with minor byproducts from formaldehyde polymerization.
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Comparative Analysis of Methods
Critical Challenges and Optimizations
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Regioselectivity :
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Byproduct Formation :
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Solvent Systems :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxymethyl group undergoes nucleophilic substitution under acidic or basic conditions. For example:
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Etherification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of catalytic HCl to form methoxy or ethoxy derivatives.
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Amination : Substitution with primary/secondary amines yields N-alkylated analogs.
Table 1: Representative Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| CH₃OH/HCl | Reflux, 4 h | 2-(Methoxymethyl)benzo[d]thiazol-6-ol | 78 | |
| NH₂CH₂CH₂NH₂ | THF, 60°C, 12 h | 2-((2-Aminoethyl)methyl)benzo[d]thiazol-6-ol | 65 |
Palladium-Catalyzed Coupling Reactions
The benzothiazole core participates in cross-coupling reactions. For instance:
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Suzuki–Miyaura Coupling : Reacts with arylboronic acids at position 6 under Pd(dppf)Cl₂ catalysis (1,4-dioxane, 100°C).
Table 2: Coupling Reactions with Arylboronic Acids
Cyclization and Ring Expansion
The hydroxymethyl group facilitates cyclization:
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Intramolecular Ether Formation : Under Mitsunobu conditions (DIAD, PPh₃), forms fused oxazolo-benzothiazoles.
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Thiazole Ring Functionalization : Reacts with CS₂/KOH to generate dithiocarbamate derivatives (e.g., antitumor agents ).
Oxidation and Reduction
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Oxidation : The –CH₂OH group oxidizes to a carboxylic acid (–COOH) using KMnO₄/H₂SO₄.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring’s C=N bond, yielding dihydrobenzothiazoles.
Table 3: Redox Reactions
Ether Cleavage and Demethylation
The phenolic hydroxyl group undergoes deprotection:
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Demethylation : Using pyridine hydrochloride (180°C, sealed tube), methoxy analogs convert to hydroxyl derivatives (e.g., 6-hydroxybenzothiazole-2-carbonitrile ).
Functionalization via Hydrazone Formation
Reacts with hydrazines to form hydrazones, enhancing bioactivity:
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Antiviral Derivatives : Condensation with thiophene thioglycosides yields analogs with HCV NS3/4A protease inhibition (EC₅₀ = 0.9–3.1 µM ).
Key Mechanistic Insights
Scientific Research Applications
Antimicrobial Agents
Recent studies have highlighted the synthesis of 2-(Hydroxymethyl)benzo[d]thiazol-6-ol derivatives that exhibit strong antimicrobial properties. For instance, modifications to the benzothiazole ring structure have led to compounds with enhanced activity against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Research
The compound has been evaluated for its anticancer potential. A notable study synthesized several derivatives and tested them against various cancer cell lines, revealing significant cytotoxicity and the ability to induce apoptosis in cancer cells . The structure-activity relationship (SAR) studies suggest that specific substituents on the benzothiazole moiety are critical for enhancing anticancer activity .
Neuroprotective Applications
Research into the neuroprotective effects of 2-(Hydroxymethyl)benzo[d]thiazol-6-ol has shown promise in models of neurodegeneration. Compounds derived from this scaffold were found to reduce oxidative stress and neuronal cell death in vitro, indicating potential therapeutic applications for conditions like Alzheimer's disease .
Synthesis and Characterization
The synthesis of 2-(Hydroxymethyl)benzo[d]thiazol-6-ol typically involves multi-step reactions starting from commercially available precursors. Key methods include:
- Condensation Reactions : Utilizing thiourea and appropriate aldehydes or ketones to form the benzothiazole core.
- Functionalization : Post-synthetic modifications to introduce hydroxymethyl groups or other substituents that enhance biological activity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
Antibacterial Case Study
In a study examining the antibacterial properties of synthesized benzothiazole derivatives, compounds were tested against a panel of bacteria including Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 10 µg/mL, demonstrating their potential as effective antimicrobial agents .
Anticancer Case Study
A series of 2-(Hydroxymethyl)benzo[d]thiazol-6-ol derivatives were evaluated for their anticancer activity against human cancer cell lines. One derivative showed an IC50 value of 15 µM against breast cancer cells, highlighting its potential as a lead compound for further development .
Tables
| Activity Type | Biological Target | Notable Findings |
|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC = 10 µg/mL |
| Antifungal | Candida tropicalis | Significant antifungal activity |
| Anticancer | Breast cancer cell lines | IC50 = 15 µM |
| Neuroprotective | Neuronal cell lines | Reduced oxidative stress |
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzo[d]thiazol-6-ol involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it acts as an inhibitor of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters in the brain, potentially alleviating symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key analogs and their substituents are summarized below:
Key Observations :
- Aryl-amino substituents (e.g., -C6H4-NHCH3 in ) are linked to applications in positron emission tomography (PET) imaging due to their ability to cross the blood-brain barrier (BBB) .
A. Diabetes Therapeutics
- 2-(Propylthio)benzo[d]thiazol-6-ol and analogs activate AMPK, increasing glucose uptake in L6 myotubes (skeletal muscle cells) by 2.5-fold and stimulating insulin secretion in pancreatic β-cells .
B. Neuroimaging
- 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol (Pittsburgh Compound B, [11C]PiB) binds to β-amyloid plaques in Alzheimer’s disease, with a purity of 95% and high BBB permeability .
- [11C]PBB3 targets tau protein aggregates in neurodegenerative diseases, demonstrating superior specificity in PET imaging compared to earlier tracers .
C. Enzyme Inhibition
Hydroxymethyl Compound Prospects: The polar -CH2OH group may reduce BBB penetration compared to methylamino analogs but could improve solubility for peripheral therapeutic applications (e.g., diabetes or antimicrobial agents).
Physicochemical Properties
- LogP and Solubility: 2-(Dimethylamino)benzo[d]thiazol-6-ol (logP ~1.5 inferred) is less polar than the hydroxymethyl analog (predicted logP ~0.8), which may favor renal excretion . Methylthio derivatives (e.g., ) are more lipophilic, enhancing membrane permeability but reducing aqueous solubility.
- Spectral Data: The methylamino analog shows distinct GC-MS peaks at m/z 256 (molecular ion) and LC-MS/MS fragments at m/z 153 (benzothiazole core) .
Biological Activity
2-(Hydroxymethyl)benzo[d]thiazol-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
- Molecular Formula : C9H9NOS
- Molecular Weight : 181.25 g/mol
- IUPAC Name : 2-(hydroxymethyl)-1,3-benzothiazole-6-ol
1. Antimicrobial Activity
Recent studies have demonstrated that 2-(hydroxymethyl)benzo[d]thiazol-6-ol exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These results indicate that the compound possesses a moderate level of antibacterial activity, particularly against S. aureus, which is crucial given the rise of antibiotic-resistant strains .
2. Anticancer Activity
The anticancer potential of 2-(hydroxymethyl)benzo[d]thiazol-6-ol has been explored in various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.
- Case Study : A study evaluating the compound against the National Cancer Institute's 60 human cancer cell lines reported GI50 values ranging from 0.5 to 5 μM, indicating significant growth inhibition in several cancer types, including breast and lung cancers .
3. Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound has shown promise as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines.
- Mechanism of Action : The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 .
Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of benzo[d]thiazole compounds, including 2-(hydroxymethyl)benzo[d]thiazol-6-ol. These derivatives often exhibit enhanced biological activities compared to the parent compound.
Table: Summary of Biological Activities
Q & A
Q. What multi-tracer imaging approaches address tau heterogeneity in neurodegenerative diseases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
